molecular formula C21H16N2O2 B2523542 2-((8-Quinolylamino)propylidene)indane-1,3-dione CAS No. 1024411-34-4

2-((8-Quinolylamino)propylidene)indane-1,3-dione

Cat. No.: B2523542
CAS No.: 1024411-34-4
M. Wt: 328.371
InChI Key: FXWJVSYTKAPUNQ-UHFFFAOYSA-N
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Description

2-((8-Quinolylamino)propylidene)indane-1,3-dione (CAS 1024411-34-4) is a specialized chemical building block with a molecular formula of C21H16N2O2 and a molecular weight of 328.4 . This compound is derived from the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields . The molecule features an active methylene group, making it an excellent candidate for further functionalization via reactions such as Knoevenagel condensations, which are commonly used to create electron acceptor-donor systems for material science and dye development . The incorporation of the 8-quinolylamino moiety is a key structural feature, as quinoline derivatives are frequently investigated for their biological activities, suggesting this compound's significant potential as a precursor in medicinal chemistry . Indane-1,3-dione-based structures are extensively utilized in the design of biologically active molecules with demonstrated antitumor, antibacterial, and anti-inflammatory properties . Furthermore, the indane-1,3-dione core is a widely used electron acceptor in organic electronics, finding applications in the development of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optics (NLO) . Researchers can leverage this compound to develop novel fluorescent probes for bioimaging and fluorescence microscopy techniques, thanks to its potential photophysical properties . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(C-ethyl-N-quinolin-8-ylcarbonimidoyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-2-16(18-20(24)14-9-3-4-10-15(14)21(18)25)23-17-11-5-7-13-8-6-12-22-19(13)17/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMQQYVPANNJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=CC2=C1N=CC=C2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Quinolylamino)propylidene)indane-1,3-dione typically involves the condensation of 8-aminoquinoline with indane-1,3-dione under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((8-Quinolylamino)propylidene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-((8-Quinolylamino)propylidene)indane-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials and photopolymerization processes.

Mechanism of Action

The mechanism of action of 2-((8-Quinolylamino)propylidene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the indane-1,3-dione structure can act as an electron acceptor, facilitating electron transfer processes in organic electronic applications.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The indane-1,3-dione core in all derivatives acts as an electron-deficient moiety, enhancing charge-transfer properties in dyes and electronic materials.

Bioactivity: Anticoagulant Activity: 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione exhibits anticoagulant effects by mimicking anisindione, a clinical anticoagulant. In contrast, the quinoline substituent in the target compound may shift activity toward antimicrobial or anticancer pathways, as seen in other quinoline-containing drugs . Anti-inflammatory Potential: Spiro derivatives of indane-1,3-dione show anti-inflammatory activity, but the bulky quinoline group in this compound could sterically hinder binding to cyclooxygenase (COX) enzymes, reducing efficacy compared to smaller substituents .

Synthetic Flexibility: While the parent indane-1,3-dione is synthesized via Knoevenagel condensation or halogenation, the target compound likely requires multi-step reactions to introduce the quinoline-propylidene group, increasing synthetic complexity compared to simpler C2-substituted derivatives .

Biological Activity

2-((8-Quinolylamino)propylidene)indane-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

The synthesis of this compound typically involves the condensation of 8-aminoquinoline with indane-1,3-dione. This reaction is often facilitated by a base such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol at elevated temperatures to ensure complete reaction.

Chemical Structure

The compound features a quinoline moiety linked to an indane-1,3-dione structure, which contributes to its unique chemical properties.

PropertyDetails
IUPAC Name2-(C-ethyl-N-quinolin-8-ylcarbonimidoyl)-3-hydroxyinden-1-one
Molecular FormulaC21H16N2O2
CAS Number1024411-34-4

Antimicrobial Properties

Research has indicated that compounds containing quinoline and indane derivatives exhibit significant antimicrobial activity. The mechanism is thought to involve the intercalation with DNA, which inhibits replication and transcription processes.

Anticancer Potential

Studies have explored the anticancer properties of similar compounds, suggesting that the quinoline moiety can interact with various cellular targets involved in cancer progression. For instance, compounds structurally related to this compound have shown potential as inhibitors of critical kinases involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The quinoline structure can intercalate into DNA strands, disrupting normal function.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways relevant to cancer and microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the biological significance of similar compounds:

  • Study on Quinoline Derivatives : A systematic review showed that quinoline derivatives exhibit a broad range of biological activities including antimicrobial and anticancer effects .
  • Inhibition Studies : Research on isoquinoline derivatives indicated that modifications at specific positions can enhance inhibitory potency against tyrosyl DNA phosphodiesterase (TDP2), with some analogs showing promising IC50 values as low as 4.8 μM .

Comparative Analysis with Similar Compounds

The unique combination of the quinoline and indane moieties in this compound differentiates it from other related compounds:

CompoundBiological ActivityUnique Features
Indane-1,3-dioneVersatile building blockCommonly used in medicinal chemistry
8-AminoquinolineAntimalarial propertiesKey precursor for various bioactive compounds
2-(C-Ethyl-N-quinolin-8-ylcarbonimidoyl)-3-hydroxyinden-1-onePotential anticancer activityNovel structural combination

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